1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

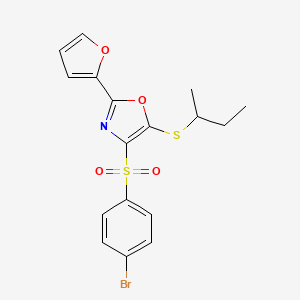

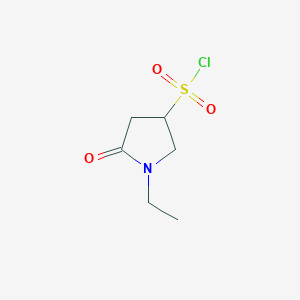

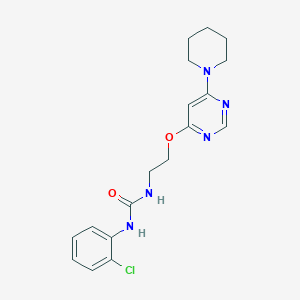

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is an organic compound. It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 211.67 .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride consists of a pyrrolidine ring with an ethyl group, a sulfonyl chloride group, and a carbonyl group . The InChI key is OAUSDUZIXHAZBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride are not fully detailed in the retrieved data. It is known to be a powder and should be stored at 4 °C .Aplicaciones Científicas De Investigación

Catalyst in Synthesis Reactions

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride has been employed as a catalyst in various chemical synthesis processes. For instance, it has been used in the tandem Knoevenagel–Michael reaction for synthesizing bis(pyrazol-5-ol)s, demonstrating its efficiency as a homogeneous and reusable catalyst in organic synthesis (Moosavi‐Zare et al., 2013).

Intermediate in Medicinal Chemistry

This compound also plays a role as an intermediate in the synthesis of various pharmaceutical agents. For example, it has been utilized in the novel synthesis of anti-inflammatory agents, highlighting its significance in medicinal chemistry and drug development (Urban et al., 2003).

Solid-Phase Organic Synthesis

In the realm of solid-phase organic synthesis, 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride has been used for synthesizing disubstituted 1,3-oxazolidin-2-ones. This demonstrates its utility in preparing compounds with potential antibacterial activity, and in the development of new methodologies for heterocyclic compound chemistry (Holte et al., 1998).

Synthesis of Pyrrolidinone Derivatives

The compound is also effective in the synthesis of pyrrolidinone derivatives. Its use as a catalyst in ionic liquid form, particularly in sulfonic acid-functionalized forms, has been demonstrated to be effective under mild conditions (Khaligh et al., 2018).

Synthesis of Antioxidant Compounds

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride has been involved in the synthesis and biological evaluation of dihydropyridine analogs as potent antioxidants. This indicates its role in the development of therapeutic agents for oxidative stress-related diseases (Sudhana & Adi, 2019).

Safety And Hazards

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is classified as dangerous. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and storing it in a tightly closed container .

Propiedades

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c1-2-8-4-5(3-6(8)9)12(7,10)11/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUSDUZIXHAZBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)

![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)

![2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2354072.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2354075.png)

![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)

![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)